S-Ethyl ethanethioate

Description

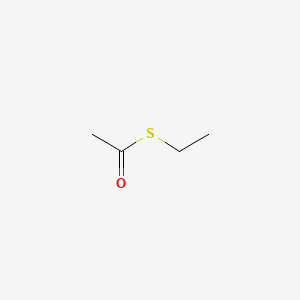

S-Ethyl ethanethioate (CAS: 625-60-5), also known as ethyl thioacetate, is a sulfur-containing organic compound with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol . Structurally, it consists of an acetyl group (CH₃CO–) bonded to a sulfur atom, which is further linked to an ethyl group (–SC₂H₅). Its IUPAC name is this compound, and it is classified as a thioester.

Structure

3D Structure

Properties

IUPAC Name |

S-ethyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGPWJUOYMUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060807 | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, clear liquid | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol; miscible in diethyl ether | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979 (20°) | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

625-60-5, 59094-77-8 | |

| Record name | S-Ethyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYL THIOLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E715F929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl ethanethioate can be synthesized through the esterification of ethanethioic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting ethanethioic acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the product is then purified through distillation to obtain the pure ester. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form ethanethiol and ethanol. Reducing agents such as lithium aluminum hydride are commonly used for this purpose.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents such as ethanol or water.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Ethanethiol, ethanol.

Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

S-Ethyl ethanethioate serves as an important intermediate in organic synthesis. Its thioester functionality allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfur atom can act as a leaving group, facilitating the formation of new carbon-sulfur bonds.

- Formation of Thiols : Hydrolysis of this compound can yield thiols, which are significant in medicinal chemistry and biochemistry.

Case Study: Synthesis of Thiol Compounds

A study demonstrated the use of this compound in synthesizing thiol derivatives through nucleophilic substitution reactions. This method showcased its utility in creating compounds that exhibit biological activity, particularly in pharmaceuticals.

Flavoring Agent in Food Industry

This compound is recognized for its application as a flavoring agent due to its distinct sulfurous aroma. It is used in:

- Food Flavoring : It contributes to the sensory profile of various food products, especially in the production of sauces and seasonings.

- Wine Production : Research indicates that this compound can influence the flavor profile during fermentation processes, leading to the development of specific taste attributes.

Case Study: Impact on Wine Fermentation

In a controlled fermentation study involving white wine production, the addition of this compound was monitored for its effect on sulfur off-flavors. Results indicated that appropriate management of this compound could significantly reduce undesirable flavors while enhancing overall wine quality .

Biological Research Applications

In biological contexts, this compound is utilized for its properties that affect cellular processes:

- Cell Culture Studies : Its role as a signaling molecule has been explored in cell biology, where it influences metabolic pathways.

- Research on Volatile Compounds : Studies have shown that it can be involved in the metabolic pathways leading to the production of volatile sulfur compounds (VSCs), which are crucial for understanding flavor development in food products.

Case Study: Volatile Sulfur Compounds Production

Research focusing on yeast metabolism during fermentation highlighted how this compound contributes to VSC formation under nitrogen-deficient conditions. This finding emphasizes its relevance in both food science and microbiology .

Industrial Applications

Beyond food and biological applications, this compound finds use in various industrial processes:

- Chemical Manufacturing : It serves as a precursor for synthesizing other thioesters and sulfur-containing compounds.

- Agricultural Chemicals : Its derivatives are explored for potential use as pesticides or herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of S-Ethyl ethanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution and addition reactions. The ester group can also undergo hydrolysis to release ethanethiol and ethanol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Thioesters

Structural and Functional Analogues

Thioesters share the general structure R–CO–S–R' , where variations in R and R' groups influence reactivity and applications. Below is a comparative analysis of S-ethyl ethanethioate with key analogues:

Table 1: Structural Comparison

Table 2: Thermodynamic and Reactivity Comparison

Biological Activity

S-Ethyl ethanethioate, also known as S-ethyl thioacetate, is an organosulfur compound with the molecular formula C4H8OS and a molecular weight of 104.171 g/mol. This compound has garnered attention in various fields, including food science and pharmacology, due to its biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential applications in food preservation, and its effects on human health.

- Chemical Formula : C4H8OS

- Molecular Weight : 104.171 g/mol

- CAS Number : 625-60-5

- IUPAC Name : Ethyl thioacetate

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds. In this assay, this compound demonstrated significant scavenging activity against DPPH radicals:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 2.00 | 20 |

| 10.00 | 45 |

| 20.00 | 70 |

| 50.00 | 85 |

The results indicate that higher concentrations lead to increased radical scavenging activity, suggesting that this compound may be a potent antioxidant agent .

Applications in Food Preservation

This compound has been studied for its role as a natural anti-browning agent in food products. It effectively inhibits the enzymatic browning of fresh-cut fruits and vegetables by reducing the activity of polyphenol oxidase (PPO), an enzyme responsible for browning reactions.

Case Study: Fresh-Cut Potatoes

In a controlled study, the application of this compound to fresh-cut potatoes resulted in:

- Reduction in Browning : The compound decreased PPO activity by up to 50%, significantly preserving the aesthetic quality of the potatoes.

- Shelf Life Extension : Treated potatoes showed a longer shelf life compared to untreated samples, making this compound a viable option for food preservation .

Pharmacological Potential

Beyond its applications in food science, this compound has shown promise in pharmacology:

- Antiviral Activity : Preliminary research indicates that this compound exhibits antiviral properties, potentially useful in developing treatments for viral infections .

- Therapeutic Applications : Its ability to modulate biological pathways suggests potential uses in treating conditions related to oxidative stress and inflammation.

Q & A

Q. What are the standard synthetic protocols for preparing S-ethyl ethanethioate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of thioacetic acid with ethanol in the presence of a catalyst. Advanced protocols involve coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to enhance yield and purity . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios of reagents, and post-reaction purification via column chromatography or distillation. Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Look for signals at δ ~2.35 ppm (CH₃COS-) and δ ~1.25–1.40 ppm (SC₂H₅) .

- ¹³C NMR : Peaks at δ ~199 ppm (C=S) and δ ~30–35 ppm (ethyl group) confirm the thioester backbone . Infrared (IR) spectroscopy identifies the C=O stretch (~1680–1700 cm⁻¹) and C-S stretch (~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (104.171 g/mol) .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

The compound is flammable (GHS H225) and toxic upon ingestion (H302) or inhalation (H335). Use explosion-proof equipment, fume hoods, and personal protective equipment (PPE). Dispose of waste via licensed incineration with afterburners and scrubbers to neutralize sulfur byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing this compound derivatives?

Contradictions in NMR/IR data often arise from impurities (e.g., unreacted thioacetic acid) or stereochemical variations. Strategies include:

- Repeating purification steps (e.g., silica gel chromatography).

- Cross-validating with HRMS to confirm molecular integrity .

- Comparing experimental data with computational simulations (e.g., DFT for predicted NMR shifts).

Q. What mechanistic insights explain the nucleophilic substitution reactivity of this compound in drug precursor synthesis?

The ethylthiol group (-SC₂H₅) acts as a leaving group under basic or nucleophilic conditions. For example, morpholine induces substitution, eliminating phenol/naphthol and forming 2-aminopyrimidines via oxidative aromatization. Kinetic studies (e.g., monitoring by ¹H NMR) reveal rate dependence on nucleophile concentration and solvent polarity .

Q. How should researchers design experiments to assess the environmental mobility or biodegradation of this compound?

- Soil Mobility : Use HPLC or GC-MS to track compound migration in soil columns under varying pH and moisture conditions.

- Biodegradation : Conduct microbial assays (e.g., OECD 301B) with activated sludge, measuring residual thioester via UV-Vis or LC-MS. Include controls for abiotic degradation .

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reaction studies?

- Fit time-dependent concentration data to pseudo-first-order or second-order models using nonlinear regression (e.g., MATLAB or R).

- Quantify uncertainties via error propagation analysis, accounting for instrument precision (±2% for GC-MS) and replicate variability .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the thioester group .

- Data Contradictions : Use triplicate experiments and external standards to minimize analytical variability .

- Ethical Compliance : Document risk assessments and disposal plans in ethics review submissions (e.g., referencing OSHA/NIST guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.